Zacopride
Overview
Description
Zacopride is a synthetic organic compound known for its potent pharmacological properties. It acts as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor . This dual action makes it a valuable compound in various scientific and medical research fields. This compound has demonstrated anxiolytic and nootropic effects in animal models, with the ®-(+)-enantiomer being the more active form . Additionally, it has antiemetic and pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression in animal studies .
Scientific Research Applications
Zacopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: Investigated for its effects on neurotransmitter systems and its potential to modulate various biological processes.
Medicine: Explored for its anxiolytic, nootropic, antiemetic, and pro-respiratory effects.
Industry: Potential applications in the development of new therapeutic agents targeting serotonin receptors.
Mechanism of Action
Preparation Methods
The synthesis of zacopride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:
Formation of the benzamide core: The core structure is synthesized by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with quinuclidin-3-amine to form the benzamide derivative.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Zacopride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the benzamide core.
Substitution: This compound can undergo substitution reactions, particularly at the amino and methoxy groups on the benzamide ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Zacopride is often compared with other serotonin receptor modulators, such as:
Ondansetron: A selective 5-HT3 receptor antagonist used primarily as an antiemetic.
Granisetron: Another 5-HT3 receptor antagonist with similar applications to ondansetron.
This compound’s uniqueness lies in its dual action on both 5-HT3 and 5-HT4 receptors, providing a broader range of pharmacological effects compared to compounds that target only one receptor type .
Properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEROPKNOYKURCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048251 | |
Record name | Zacopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90182-92-6 | |
Record name | Zacopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90182-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zacopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090182926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zacopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZACOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN3OT4156 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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